3,3,3-Trifluoro-2-(trifluoromethyl)propanamide
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Overview
Description
3,3,3-Trifluoro-2-(trifluoromethyl)propanamide is a fluorinated organic compound with the molecular formula C4H2F6NO. This compound is characterized by the presence of trifluoromethyl groups, which impart unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoro-2-(trifluoromethyl)propanamide typically involves the reaction of 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and may require the use of a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. This may include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,3,3-Trifluoro-2-(trifluoromethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl carboxylic acids, while reduction can produce trifluoromethyl amines.
Scientific Research Applications
3,3,3-Trifluoro-2-(trifluoromethyl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein modifications.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs with improved metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2-(trifluoromethyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid
- 3,3,3-Trifluoro-2-(trifluoromethyl)propionyl fluoride
- 3,3,3-Trifluoro-2-(trifluoromethyl)propanol
Comparison: Compared to these similar compounds, 3,3,3-Trifluoro-2-(trifluoromethyl)propanamide is unique due to its amide functional group, which imparts different reactivity and biological properties. For instance, the amide group can form hydrogen bonds, influencing the compound’s interaction with biological targets and its solubility in various solvents.
Properties
IUPAC Name |
3,3,3-trifluoro-2-(trifluoromethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F6NO/c5-3(6,7)1(2(11)12)4(8,9)10/h1H,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWFATPAUOGJKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)(C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F6NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.06 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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